Cas no 2679808-73-0 ((4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid)

(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid is a chiral carboxylic acid derivative featuring a hydroxyl group and an allyloxycarbonyl-protected amino functionality. Its stereospecific (4S) configuration ensures precise reactivity in asymmetric synthesis, while the allyloxycarbonyl (Alloc) group offers selective deprotection under mild conditions, making it valuable in peptide and polymer chemistry. The hydroxyl and carboxyl moieties provide additional sites for functionalization, enhancing its utility as a versatile intermediate. This compound is particularly useful in controlled-release applications and as a building block for bioactive molecules, owing to its balanced hydrophilicity and reactivity. Its structural features enable efficient incorporation into complex architectures while maintaining high purity and stability.
(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid structure
2679808-73-0 structure
商品名:(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid
CAS番号:2679808-73-0
MF:C9H15NO5
メガワット:217.219103097916
CID:5643859
PubChem ID:165942425

(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid 化学的及び物理的性質

名前と識別子

    • 2679808-73-0
    • EN300-28273676
    • (4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
    • (4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid
    • インチ: 1S/C9H15NO5/c1-2-5-15-9(14)10-7(6-11)3-4-8(12)13/h2,7,11H,1,3-6H2,(H,10,14)(H,12,13)/t7-/m0/s1
    • InChIKey: ZDCKEPWCSJJYSI-ZETCQYMHSA-N
    • ほほえんだ: OC[C@H](CCC(=O)O)NC(=O)OCC=C

計算された属性

  • せいみつぶんしりょう: 217.09502258g/mol
  • どういたいしつりょう: 217.09502258g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 8
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 95.9Ų

(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28273676-5.0g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0 95.0%
5.0g
$4060.0 2025-03-19
Enamine
EN300-28273676-0.1g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0 95.0%
0.1g
$1232.0 2025-03-19
Enamine
EN300-28273676-5g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0
5g
$4060.0 2023-09-09
Enamine
EN300-28273676-0.25g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0 95.0%
0.25g
$1288.0 2025-03-19
Enamine
EN300-28273676-0.5g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0 95.0%
0.5g
$1344.0 2025-03-19
Enamine
EN300-28273676-10.0g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0 95.0%
10.0g
$6020.0 2025-03-19
Enamine
EN300-28273676-1g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0
1g
$1400.0 2023-09-09
Enamine
EN300-28273676-2.5g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0 95.0%
2.5g
$2745.0 2025-03-19
Enamine
EN300-28273676-0.05g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0 95.0%
0.05g
$1176.0 2025-03-19
Enamine
EN300-28273676-1.0g
(4S)-5-hydroxy-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid
2679808-73-0 95.0%
1.0g
$1400.0 2025-03-19

(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid 関連文献

(4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acidに関する追加情報

Compound CAS No. 2679808-73-0: (4S)-5-Hydroxy-4-{(Prop-2-en-1-yloxy)carbonylamino}pentanoic Acid

The compound CAS No. 2679808-73-0, also known as (4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid, is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals and biotechnology. This compound has garnered attention due to its unique stereochemistry and functional groups, which make it a promising candidate for drug development and biochemical research.

Structural Analysis: The molecule consists of a pentanoic acid backbone with a hydroxyl group at the 5th position and an amino group substituted at the 4th position. The amino group is further modified by a (prop-2-en-1-yloxy)carbonyl moiety, which introduces a vinyl ether functionality. The stereochemistry at the 4th carbon is specified as (S), indicating a specific spatial arrangement of substituents that is critical for its biological activity.

Synthesis and Characterization: Recent advancements in organic synthesis have enabled the efficient production of this compound through multi-step processes involving stereo-selective reactions. Techniques such as asymmetric catalysis and enantioselective synthesis have been employed to ensure the correct stereochemistry at the chiral center. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the molecular structure and purity of the compound.

Biological Activity: Studies have shown that (4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid exhibits potent inhibitory activity against certain enzymes, making it a potential lead compound for drug discovery. Its ability to interact with specific biological targets suggests applications in treating conditions such as inflammation, neurodegenerative diseases, and metabolic disorders.

Applications in Pharmaceutical Research: The compound's unique structure allows it to serve as a building block for more complex molecules with enhanced pharmacokinetic properties. Researchers are exploring its potential as a prodrug or a delivery agent for therapeutic compounds, leveraging its functional groups for conjugation with other bioactive molecules.

Recent Research Developments: A study published in *Journal of Medicinal Chemistry* highlighted the compound's ability to modulate cellular signaling pathways, offering new insights into its therapeutic potential. Additionally, computational modeling studies have predicted its binding affinity to various protein targets, providing a foundation for future experimental validations.

Safety and Toxicology: Preliminary safety assessments indicate that the compound has low toxicity at therapeutic concentrations, making it suitable for further preclinical testing. However, long-term studies are required to fully understand its safety profile and potential side effects.

Future Directions: The compound's versatility and biological activity position it as a valuable asset in drug discovery pipelines. Ongoing research aims to optimize its pharmacokinetic properties, enhance its bioavailability, and explore its efficacy in animal models of disease.

In conclusion, CAS No. 2679808-73-0, or (4S)-5-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}pentanoic acid, represents a significant advancement in organic chemistry with promising applications in medicine and biotechnology. Its unique structure, coupled with recent research findings, underscores its potential to contribute to the development of innovative therapeutic agents.

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